3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of a bromine atom, a dicyclopropylmethyl group, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of 3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide typically involves the amidation reaction. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the sulfonamide bond . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Amidation Reactions: The sulfonamide group can participate in further amidation reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying antibacterial and antiviral properties.
Medicine: Due to its potential antitumor properties, it is investigated for use in cancer research.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes, leading to the disruption of essential biological processes in microorganisms. The bromine atom and dicyclopropylmethyl group may enhance the compound’s binding affinity and specificity to its targets .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide include:
3-bromo-N-cyclopropylbenzenesulfonamide: This compound has a cyclopropyl group instead of a dicyclopropylmethyl group.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorophenyl group instead of a dicyclopropylmethyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H16BrNO2S |
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Molecular Weight |
330.24 g/mol |
IUPAC Name |
3-bromo-N-(dicyclopropylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H16BrNO2S/c14-11-2-1-3-12(8-11)18(16,17)15-13(9-4-5-9)10-6-7-10/h1-3,8-10,13,15H,4-7H2 |
InChI Key |
LKKJKLQKZSSBBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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